molecular formula C11H20N2O3 B13871087 1-(Butan-2-ylcarbamoyl)piperidine-2-carboxylic acid

1-(Butan-2-ylcarbamoyl)piperidine-2-carboxylic acid

Cat. No.: B13871087
M. Wt: 228.29 g/mol
InChI Key: KAXSMYFBJHXHOE-UHFFFAOYSA-N
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Description

1-(Butan-2-ylcarbamoyl)piperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-ylcarbamoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with butan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-ylcarbamoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Butan-2-ylcarbamoyl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-ylcarbamoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pipecolic acid:

    1-carbamoyl-piperidine-4-carboxylic acid: Another piperidine derivative with similar chemical properties and applications.

Uniqueness

1-(Butan-2-ylcarbamoyl)piperidine-2-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its butan-2-ylcarbamoyl group differentiates it from other piperidine derivatives, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

1-(butan-2-ylcarbamoyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O3/c1-3-8(2)12-11(16)13-7-5-4-6-9(13)10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)

InChI Key

KAXSMYFBJHXHOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)N1CCCCC1C(=O)O

Origin of Product

United States

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